![molecular formula C15H11BrO2 B3135748 1-(4-Bromophenyl)-2-p-tolylethane-1,2-dione CAS No. 40396-75-6](/img/structure/B3135748.png)
1-(4-Bromophenyl)-2-p-tolylethane-1,2-dione
Overview
Description
1-(4-Bromophenyl)-2-p-tolylethane-1,2-dione, often referred to as “4-Bromo-2-p-tolylethane-1,2-dione” or “4-Bromo-2-p-tolyl-1,2-dione”, is an organic compound that has been studied extensively in the field of organic chemistry. It is an important precursor to a variety of compounds, and has been used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. In addition, it has been used in a variety of research applications, including the study of the mechanism of action of various biochemical and physiological processes.
Scientific Research Applications
Antimicrobial Activity
The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in this compound is associated with antimicrobial effects . Researchers have explored its potential as an antimicrobial agent against bacteria, fungi, and other pathogens.
Antifungal Properties
The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold has demonstrated antifungal activity . Investigating its efficacy against specific fungal strains could lead to novel antifungal drugs.
Antioxidant Effects
Compounds containing triazole rings often exhibit antioxidant properties . Researchers have studied the antioxidant potential of this compound, which could contribute to combating oxidative stress-related diseases.
Anticancer Research
Triazoles have attracted attention in cancer research due to their diverse biological activities . Investigating the effects of this compound on cancer cell lines could reveal its potential as an anticancer agent.
Anti-Inflammatory Applications
The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol motif has been linked to anti-inflammatory effects . Researchers may explore its impact on inflammatory pathways and potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Mode of Action
Similar compounds have shown to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . The affinity for TrxR suggests metal binding to a selenol residue in the active site of the enzyme .
Biochemical Pathways
The inhibition of trxr and topo ib could contribute to the mechanism of cytotoxic action of similar compounds . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, and Topo IB is an essential enzyme that alters DNA topology during transcription .
Pharmacokinetics
A similar compound was screened for its medicinal potential based on physiochemical and pharmacokinetics including gastrointestinal (gi) absorption, blood-brain barrier (bbb) permeation, skin permeation capability, caco-2 permeability, madin–darby canine kidney (mdck) permeability, drug metabolism by the cytochrome p450 (cyp) family of liver enzymes, and toxicity evaluations .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . They have also shown to inhibit the enzymatic activity of TrxR and Topo IB .
properties
IUPAC Name |
1-(4-bromophenyl)-2-(4-methylphenyl)ethane-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO2/c1-10-2-4-11(5-3-10)14(17)15(18)12-6-8-13(16)9-7-12/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXTYJUQIFFTQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-p-tolylethane-1,2-dione |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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